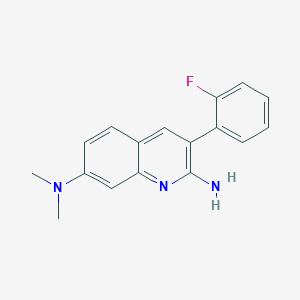

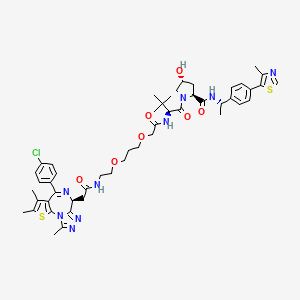

![molecular formula C16H24N8O12S B605666 [(2S)-2-[(4R,6R,8'S,15'S)-3',10'-diamino-3,6',14',14'-tetrahydroxy-2,7'-dioxospiro[1,3-oxazinane-6,13'-2,4,6,9,11-pentazatetracyclo[6.6.1.01,11.04,15]pentadeca-2,9-diene]-4-yl]-3-hydroxypropyl] hydrogen sulfate CAS No. 9061-57-8](/img/structure/B605666.png)

[(2S)-2-[(4R,6R,8'S,15'S)-3',10'-diamino-3,6',14',14'-tetrahydroxy-2,7'-dioxospiro[1,3-oxazinane-6,13'-2,4,6,9,11-pentazatetracyclo[6.6.1.01,11.04,15]pentadeca-2,9-diene]-4-yl]-3-hydroxypropyl] hydrogen sulfate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Atelopidtoxin is a biochemical.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactions

Pyrimidine and Triazine 3-oxide Sulfates New Family of Vasodilators

- This research discusses the reaction of di- and triaminopyrimidine 3-oxides with sources of sulfur trioxide, resulting in the formation of heterocyclic O-sulfates. These sulfates are hypotensives and act by direct vasodilation (Mccall et al., 1983).

Catalytic Hydrogenation of Dihydro-Oxazines - This study investigates the hydrogenation of methyl 2-(5,6-dihydro-4H-1,2-oxazin-3-yl)acetates, resulting in a dynamic mixture of enamines and tetrahydro-2-furanamines. These products can be transformed into various forms, indicating the potential for diverse applications in chemical synthesis (Sukhorukov et al., 2008).

Spirocyclohexadienones and Dienone-Phenol Rearrangement - Research on hydrolytic cleavage of spiro compounds leading to the formation of substituted carboxylic acid amides suggests significant implications in organic chemistry and pharmaceuticals (Glushkov et al., 2011).

Inversion of Hydroxyl Groups in syn,syn-3-[N-(Alkoxycarbonyl)amino] 1,2-Diols - This paper presents a method for selectively inverting hydroxyl groups in certain diols via cyclic sulfates, which is crucial in synthesizing enantiomerically pure compounds (Kemp et al., 1996).

Crystal Structure Analysis

Crystal Structures of Various Spiro Compounds - The crystal structures of several spiro compounds were determined, providing insight into their molecular arrangement and potential reactivity in various chemical reactions (Brimble et al., 1997).

Triazine Derivative and Hydrogen Bonding - This study of a triazine derivative emphasizes the importance of N-H...O hydrogen bonds in stabilizing certain molecular structures, which is essential in drug design and other areas of chemistry (Nigam et al., 1994).

Synthesis of 1,3-Oxazinan-2-ones - The synthesis of N-substituted 1,3-oxazinan-2-ones through a simple, efficient method opens up possibilities for creating a variety of biologically active compounds (Trifunović et al., 2010).

Molecular Tectonics with Bisketals of Pentaerythritol - This research demonstrates the use of tetraoxaspiro[5.5]undecanes for constructing hydrogen-bonded networks, a concept crucial for creating new materials and understanding molecular interactions (Sauriat-Dorizon et al., 2003).

Synthesis of 1,3-Amino Alcohols from 2-Aza-1,3-Dienes - The reduction of certain oxazines to produce amino alcohols with multiple stereocenters is valuable in synthesizing chiral compounds used in various scientific applications (Barluenga et al., 1991).

Heterotrinuclear Cu2Cd Complex Synthesis - The synthesis and luminescent properties of a complex involving macrocyclic oxamide and thiocyanate ligands contribute to advancements in coordination chemistry and material science (Fan et al., 2010).

Propiedades

Número CAS |

9061-57-8 |

|---|---|

Fórmula molecular |

C16H24N8O12S |

Peso molecular |

552.472 |

Nombre IUPAC |

[(2S)-2-[(4R,6R,8'S,15'S)-3',10'-diamino-3,6',14',14'-tetrahydroxy-2,7'-dioxospiro[1,3-oxazinane-6,13'-2,4,6,9,11-pentazatetracyclo[6.6.1.01,11.04,15]pentadeca-2,9-diene]-4-yl]-3-hydroxypropyl] hydrogen sulfate |

InChI |

InChI=1S/C16H24N8O12S/c17-11-19-8-9-15(20-12(18)21(9)5-23(30)10(8)26)16(28,29)14(4-22(11)15)1-7(24(31)13(27)36-14)6(2-25)3-35-37(32,33)34/h6-9,25,28-31H,1-5H2,(H2,17,19)(H2,18,20)(H,32,33,34)/t6-,7+,8-,9-,14+,15?/m0/s1 |

Clave InChI |

KRRJLHUVFILNLG-FKOGTDRGSA-N |

SMILES |

C1C(N(C(=O)OC12CN3C(=NC4C5C3(C2(O)O)N=C(N5CN(C4=O)O)N)N)O)C(CO)COS(=O)(=O)O |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Atelopidtoxin |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2,4-dimethoxyphenyl)-4-(thiophen-3-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B605584.png)

![4-[[[1-(2-Fluorophenyl)cyclopentyl]amino]methyl]-2-[(4-methylpiperazin-1-yl)methyl]phenol;trihydrochloride](/img/structure/B605585.png)

![4-cyclohexylbutyl N-[(3S)-2-oxoazetidin-3-yl]carbamate](/img/structure/B605587.png)

![6-[5-[[[2-(Methylsulfonyl)ethyl]amino]methyl]-2-furanyl]-N-[3-methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)phenyl]-4-quinazolinamine](/img/structure/B605589.png)

![1-[3-[4-[2-[[4-Chloranyl-5-(1-Methylcyclopropyl)-2-Oxidanyl-Phenyl]amino]ethanoyl]piperazin-1-Yl]azetidin-1-Yl]prop-2-En-1-One](/img/structure/B605593.png)

![2-((S)-4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)-N-(4-(2-(2-(2-(2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)ethoxy)ethoxy)ethoxy)ethoxy)phenyl)acetamide](/img/structure/B605597.png)